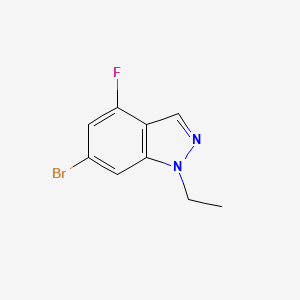

6-bromo-1-ethyl-4-fluoro-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrFN2 |

|---|---|

Molecular Weight |

243.08 g/mol |

IUPAC Name |

6-bromo-1-ethyl-4-fluoroindazole |

InChI |

InChI=1S/C9H8BrFN2/c1-2-13-9-4-6(10)3-8(11)7(9)5-12-13/h3-5H,2H2,1H3 |

InChI Key |

KPCGFPVRRVMXGA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=N1)C(=CC(=C2)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide: 6-Bromo-1-ethyl-4-fluoro-1H-indazole (CAS 1693763-38-0)

Executive Summary

In modern medicinal chemistry, the indazole ring system is a privileged scaffold, frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics. 6-Bromo-1-ethyl-4-fluoro-1H-indazole (CAS 1693763-38-0) is a highly specialized, multifunctional building block designed to accelerate hit-to-lead optimization. This whitepaper provides an in-depth analysis of its structural rationale, regioselective synthesis, downstream functionalization, and applications in drug discovery.

Physicochemical Profiling & Structural Rationale

The precise substitution pattern of CAS 1693763-38-0 is not arbitrary; it is engineered to solve specific pharmacokinetic and synthetic challenges in drug development[1].

-

1-Ethyl Capping: By alkylating the N1 position with an ethyl group, the intrinsic hydrogen bond donor capacity of the indazole NH is eliminated. This modification increases the molecule's lipophilicity (LogP) and enhances passive membrane permeability—a critical factor for targeting intracellular kinases[2].

-

4-Fluoro Substitution: Fluorine at the C4 position serves a dual purpose. Sterically, it restricts the conformational freedom of substituents at the C3 position. Electronically, its strong inductive effect lowers the pKa of the indazole core and shields the electron-rich aromatic ring from oxidative metabolism (e.g., by hepatic CYP450 enzymes), thereby improving metabolic half-life[3].

-

6-Bromo Handle: The bromine atom at the C6 position acts as a highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the scaffold[4].

Table 1: Physicochemical Properties[1],[4]

| Property | Value | Structural Implication |

| Chemical Name | This compound | Standard IUPAC nomenclature. |

| CAS Registry Number | 1693763-38-0 | Unique identifier for procurement and IP. |

| Molecular Formula | C9H8BrFN2 | Dictates exact mass for LC-MS validation. |

| Molecular Weight | 243.08 g/mol | Low MW allows for extensive downstream elaboration. |

| SMILES | CCN1N=CC2=C(F)C=C(Br)C=C12 | Useful for computational docking and QSAR modeling. |

| Appearance | Solid (Off-white to pale yellow) | Indicates high crystalline purity. |

| Storage | Sealed in dry, 2-8 °C | Prevents ambient photo-oxidation of the bromo-arene. |

Regioselective Synthesis: N-Alkylation Dynamics

The primary industrial synthesis of CAS 1693763-38-0 relies on the regioselective N-alkylation of the tautomeric precursor, 6-bromo-4-fluoro-1H-indazole[5]. Because indazoles are ambient nucleophiles, alkylation inherently risks forming a mixture of N1 and N2 isomers.

Causality in Experimental Design

The choice of Potassium Carbonate (K₂CO₃) in Dimethyl Sulfoxide (DMSO) is highly deliberate[5]. DMSO, a polar aprotic solvent, effectively solvates the potassium cation but leaves the indazolide anion "naked" and highly reactive. This accelerates the S_N2 reaction with the alkyl halide. K₂CO₃ acts as a mild, insoluble base that slowly deprotonates the indazole (pKa ~14), preventing the base-catalyzed degradation of the alkylating agent.

Thermodynamically, the N1-alkylation pathway is favored over N2-alkylation because the N1-isomer preserves the full aromaticity of the benzenoid ring. In contrast, N2-alkylation forces the system into a higher-energy ortho-quinoid structure.

Self-Validating Protocol: N1-Alkylation (Scaled for 10g Laboratory Synthesis)

-

Preparation: Charge a flame-dried 250 mL round-bottom flask with 6-bromo-4-fluoro-1H-indazole (10.0 g, 46.5 mmol) and anhydrous DMSO (50 mL) under a nitrogen atmosphere.

-

Deprotonation: Add anhydrous K₂CO₃ (9.0 g, 65.1 mmol, 1.4 equiv). Stir the suspension at ambient temperature for 30 minutes to generate the indazolide anion.

-

Alkylation: Dropwise, add ethyl iodide (9.0 g, 57.7 mmol, 1.24 equiv) via syringe. Note: Ethyl iodide is volatile and light-sensitive; dropwise addition controls the mild exotherm.

-

Reaction Monitoring: Stir at room temperature for 12 hours. Monitor conversion via LC-MS or TLC (Hexanes/EtOAc 3:1). The N1-isomer will elute faster (higher Rf) than the more polar N2-isomer.

-

Workup: Quench the reaction by pouring it into ice water (200 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers extensively with brine (5 x 50 mL) to remove residual DMSO.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the pure N1-ethyl product.

Regioselective N-alkylation workflow of 6-bromo-4-fluoro-1H-indazole favoring the N1-ethyl isomer.

Downstream Functionalization: The 6-Bromo Handle

The strategic placement of the bromine atom at the C6 position makes this compound an ideal substrate for Suzuki-Miyaura cross-coupling. The electron-withdrawing nature of the C4-fluorine slightly decreases the electron density of the indazole core, which facilitates the initial oxidative addition of the Palladium(0) catalyst into the C-Br bond.

Self-Validating Protocol: Suzuki-Miyaura Coupling at C6

Objective: Arylation of the 6-position using a standard arylboronic acid.

-

Assembly: Charge a dry Schlenk flask with this compound (1.0 equiv, 1.0 mmol, 243 mg), your chosen arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg).

-

Solvent System: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex necessary for the transmetalation step.

-

Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol, 36 mg) under a positive stream of nitrogen. Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) center, which is a geometric prerequisite for rapid reductive elimination.

-

Execution: Heat the reaction mixture to 90 °C for 4-6 hours.

-

Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Catalytic cycle of Suzuki-Miyaura cross-coupling at the C6 position of the indazole core.

Applications in Medicinal Chemistry

Derivatives of this compound are heavily featured in contemporary patent literature due to their robust pharmacological profiles:

-

Oncology (EGFR Inhibitors): The indazole core acts as a potent hinge-binding motif in the ATP pocket of kinases. Recent developments utilize this specific fluorinated indazole scaffold to create combination therapies involving allosteric and orthosteric Epidermal Growth Factor Receptor (EGFR) inhibitors, overcoming resistance mutations in non-small cell lung cancer[2].

-

Neurodegenerative Diseases: The high lipophilicity imparted by the N1-ethyl group allows these molecules to cross the blood-brain barrier (BBB). Consequently, this scaffold is currently being utilized to synthesize heterocyclic modulators aimed at lowering mutant huntingtin (mHTT) protein levels for the treatment of Huntington's disease[3].

Analytical Characterization & Quality Control

To ensure the integrity of the building block before committing to complex multi-step syntheses, the following self-validating analytical checks must be performed:

-

¹H NMR (CDCl₃ or DMSO-d₆): Confirm the disappearance of the indazole N-H proton (typically broad, >13 ppm). Verify the presence of the ethyl group: a triplet (CH₃) around 1.4 ppm and a quartet (CH₂) around 4.4 ppm. The characteristic C3-H proton of the indazole ring should appear as a sharp singlet around 8.0 ppm.

-

¹⁹F NMR: A single peak should be observed, confirming the presence of the C4-fluorine and ruling out defluorination artifacts.

-

LC-MS: Ensure the mass spectrum displays the classic 1:1 isotopic doublet characteristic of a single bromine atom (M and M+2 peaks at m/z 243 and 245).

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. WO2023217924A1 - Combination of allosteric and orthosteric egfr inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 3. WO2023225244A1 - Heterocyclic compounds for treating huntington's disease - Google Patents [patents.google.com]

- 4. 6-bromo-4-fluoro indazole | Sigma-Aldrich [sigmaaldrich.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Strategic Scaffold Analysis: 6-Bromo-1-ethyl-4-fluoro-1H-indazole

[1]

Executive Summary

In the high-stakes landscape of kinase inhibitor design and multi-parameter optimization (MPO), This compound (CAS: 1693763-38-0) represents a high-value pharmacophore.[1] This molecule is not merely a building block; it is a "bifunctional logic gate" for medicinal chemistry.[1] The indazole core provides a privileged scaffold for ATP-binding site occupation, while the specific substitution pattern—a bromine at C6 and a fluorine at C4—enables orthogonal functionalization and precise electronic tuning.[1]

This guide dissects the structural rationale, synthesis challenges (specifically N1-regioselectivity), and downstream utility of this compound in drug development pipelines targeting PI3K, IDO1, and other oncogenic drivers.[1]

Structural & Electronic Characterization

The utility of this compound stems from the interplay between its halogen substituents and the nitrogen-rich core.[1]

Physicochemical Profile[1]

| Property | Value | Note |

| CAS Number | 1693763-38-0 | Unique identifier |

| Formula | C₉H₈BrFN₂ | Halogenated heterocycle |

| Mol.[1][2][3][4][5][6][7][8] Weight | 243.08 g/mol | Fragment-based drug discovery (FBDD) compliant |

| LogP (Calc) | ~2.96 | Moderate lipophilicity, favorable for membrane permeability |

| H-Bond Acceptors | 2 (N1, N2) | Critical for hinge-binding interactions in kinases |

| SMILES | CCN1N=CC2=C(F)C=C(Br)C=C12 |

Electronic Effects & SAR Implications[6]

-

C4-Fluorine (Electronic Modulator): The fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I).[1] This lowers the pKa of the indazole system and alters the electron density of the adjacent C3 position, potentially influencing C-H activation protocols. Metabolically, it blocks the C4 position from oxidation, a common clearance pathway for indazoles.

-

C6-Bromine (Functional Handle): The C6-Br bond is the primary vector for diversification.[1] It is highly activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient nature of the pyrazole-fused ring system.[1]

-

N1-Ethyl (Solubility & Fit): The ethyl group caps the N1 nitrogen, preventing non-specific hydrogen bonding and improving lipophilicity.[1] In kinase pockets, this group often occupies the hydrophobic "sugar pocket" or solvent-exposed regions, depending on binding mode.[1]

Synthesis Strategy: The Regioselectivity Challenge

The synthesis of this compound hinges on the regioselective alkylation of the parent 6-bromo-4-fluoro-1H-indazole.[1] Indazoles possess two nucleophilic nitrogens (N1 and N2).[1]

-

Thermodynamic Control (N1): The N1-alkylated product is generally the thermodynamic isomer (benzenoid structure preserved).[1]

-

Kinetic Control (N2): Under certain conditions (e.g., rapid alkylation with loose ion pairs), the N2 isomer (quinoid-like character) can compete, leading to difficult separations.[1]

Optimized Workflow for N1 Selectivity

To maximize the yield of the target 1-ethyl isomer, the use of Sodium Hydride (NaH) in THF or DMF is recommended over weaker bases like carbonates. The "hard" anion formed by NaH deprotonation tends to favor the N1 position due to charge localization and chelation effects.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the critical decision points in the synthesis.

Caption: Regioselective synthesis pathway favoring the thermodynamic N1-ethyl product via NaH-mediated deprotonation.

Experimental Protocol: N-Ethylation

Objective: Synthesize this compound from 6-bromo-4-fluoro-1H-indazole with >90% regioselectivity.

Reagents & Equipment[9][10][11][12]

-

Substrate: 6-Bromo-4-fluoro-1H-indazole (1.0 eq)

-

Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)[1]

-

Electrophile: Iodoethane (Ethyl Iodide) (1.5 eq)[1]

-

Solvent: Anhydrous DMF or THF (0.1 M concentration)

-

Atmosphere: Dry Nitrogen or Argon[1]

Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with 6-bromo-4-fluoro-1H-indazole and dissolve in anhydrous DMF under inert atmosphere. Cool the solution to 0°C using an ice bath.

-

Deprotonation: Carefully add NaH (60% dispersion) portion-wise.[1][9] Evolution of hydrogen gas will be observed.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of the sodium salt).

-

Alkylation: Add Iodoethane dropwise via syringe. Maintain temperature at 0°C for 10 minutes, then allow the reaction to warm to room temperature (25°C).

-

Monitoring: Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The N1-ethyl product typically runs slightly higher (less polar) than the N2 isomer on silica.[1]

-

Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).[1] Wash combined organics with water (to remove DMF) and brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel).

-

Validation: Confirm structure via ¹H NMR. The N1-ethyl protons (CH₂ quartet) typically appear around δ 4.4 ppm, whereas N2-ethyl protons are often shifted downfield.[1]

Functionalization & Reactivity Profile[9][13]

Once synthesized, the scaffold offers three distinct vectors for chemical expansion.[1]

Reactivity Map

Caption: Orthogonal reactivity logic for library generation using the indazole scaffold.

Key Transformations

-

C6-Arylation (Suzuki): The most common transformation.[1] The electron-deficient nature of the fluoro-indazole facilitates oxidative addition of Pd(0) into the C-Br bond.[1]

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C.[1]

-

-

C3-Functionalization: The C3 position is electron-rich relative to the benzene ring but can be lithiated (Li-halogen exchange is risky due to Br, so direct deprotonation with LDA is possible but requires care) or halogenated electrophilically (e.g., iodination with NIS) to create a second coupling site.[1]

Medicinal Chemistry Applications

The This compound structure is frequently utilized in the development of:

-

Kinase Inhibitors: The indazole nitrogen (N2) often serves as a hydrogen bond acceptor for the kinase hinge region (e.g., Val/Leu backbone NH).[1] The C6-aryl extension projects into the hydrophobic pocket II or the solvent front.[1]

-

Target Examples: PI3K (Phosphoinositide 3-kinase), VEGFR, and Aurora kinases.[1]

-

-

IDO1 Inhibitors: Indazole derivatives have been explored as heme-binding inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[1] The fluorine substitution helps tune the electron density of the heme-coordinating nitrogen.[1]

-

CNS Agents: The N-ethyl group improves blood-brain barrier (BBB) penetration compared to the N-H parent, making this scaffold relevant for neurodegenerative disease targets.[1]

References

-

Alam, R. M., & Keating, J. J. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][5][6][7] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[5] Retrieved from [Link]

-

Meanwell, N. A. (2018).[1] Fluorine in Medicinal Chemistry. In Tactics in Contemporary Drug Design. Springer.[1]

- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

Sources

- 1. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. research.ucc.ie [research.ucc.ie]

- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 8. 885520-35-4 | 4-BROMO-6-FLUORO (1H)INDAZOLE [fluoromart.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

6-bromo-1-ethyl-4-fluoro-1H-indazole molecular weight and formula

This technical guide details the chemical identity, synthesis, and application of 6-bromo-1-ethyl-4-fluoro-1H-indazole , a specialized heterocyclic building block used in the development of small-molecule kinase inhibitors.

Part 1: Chemical Identity & Core Properties

Molecular Identification

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1693763-38-0 |

| Molecular Formula | C₉H₈BrFN₂ |

| Molecular Weight | 243.08 g/mol |

| Exact Mass | 241.9855 |

| SMILES | CCN1N=CC2=C(F)C=C(Br)C=C12 |

Structural Analysis

This compound features an indazole core substituted at three critical positions:

-

N1-Ethyl Group: Provides steric bulk and lipophilicity, often critical for fitting into hydrophobic pockets of enzyme active sites (e.g., ATP-binding pockets of kinases).

-

C4-Fluoro Group: A bioisostere for hydrogen that modulates pKa, metabolic stability, and intramolecular hydrogen bonding.

-

C6-Bromo Group: A reactive "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex pharmacophores.

Part 2: Synthesis & Manufacturing

Retrosynthetic Strategy

The most robust synthetic route involves the regioselective N-alkylation of the parent heterocycle, 6-bromo-4-fluoro-1H-indazole. The primary challenge in this synthesis is controlling the regioselectivity between the N1 (thermodynamic) and N2 (kinetic) positions.

Figure 1: Reaction pathway highlighting the bifurcation between N1 and N2 alkylation.

Expert Recommended Protocol (N1-Selective Alkylation)

Note: This protocol is adapted from standard methodologies for electron-deficient indazoles to maximize N1 selectivity.

Reagents:

-

Substrate: 6-Bromo-4-fluoro-1H-indazole (1.0 eq)

-

Alkylating Agent: Iodoethane (1.2 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

-

Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step Methodology:

-

Activation: Charge a flame-dried reaction vessel with 6-bromo-4-fluoro-1H-indazole dissolved in anhydrous DMF under an inert atmosphere (N₂ or Ar).

-

Deprotonation: Cool the solution to 0°C. Slowly add NaH portion-wise. Stir for 30 minutes at 0°C to ensure complete formation of the indazolyl anion. Observation: Gas evolution (H₂) will occur.

-

Alkylation: Add iodoethane dropwise via syringe to the cooled mixture.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC or LC-MS.

-

Work-up: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄.[1]

-

Purification: The crude mixture will likely contain a ratio of N1 (desired) and N2 (undesired) isomers. Separate via flash column chromatography using a Hexane/Ethyl Acetate gradient.

-

Technical Note: The N1 isomer is typically less polar (higher Rf) than the N2 isomer on silica gel.

-

Troubleshooting Regioselectivity

If the N2 isomer ratio is too high (>20%), consider:

-

Solvent Switch: Changing from DMF (polar aprotic) to THF or Toluene can alter the cation coordination, sometimes favoring N1.

-

Temperature: Running the reaction at lower temperatures (-20°C to 0°C) can improve selectivity, though conversion may be slower.

Part 3: Applications in Drug Discovery

Kinase Inhibition Scaffold

This molecule is a "privileged scaffold" for designing ATP-competitive inhibitors. The indazole core mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.

-

Target Class: Tyrosine Kinases (e.g., FAK, VEGFR) and Serine/Threonine Kinases (e.g., GSK-3).

-

Mechanism:

-

The N1-ethyl group occupies the hydrophobic pocket (Gatekeeper region).

-

The N2 nitrogen often accepts a hydrogen bond from the hinge region backbone.

-

The C6-Bromine is coupled to solubilizing groups (e.g., piperazines, morpholines) to interact with the solvent-exposed region.

-

Late-Stage Functionalization

The C6-bromo position allows this molecule to serve as a divergent intermediate.

-

Suzuki Coupling: Reaction with aryl boronic acids to extend the aromatic system.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce solubility-enhancing groups.

Part 4: Analytical Profile (Predicted)

To validate the synthesis, the following spectroscopic signatures should be observed:

| Method | Expected Signal | Assignment |

| ¹H NMR (DMSO-d₆) | δ 1.40 (t, 3H) | Methyl of ethyl group (-CH2-CH3) |

| δ 4.45 (q, 2H) | Methylene of ethyl group (-CH2-CH3) | |

| δ 8.10 (s, 1H) | C3-H (Characteristic indazole singlet) | |

| δ 7.40 - 7.80 (m, 2H) | Aromatic protons at C5 and C7 | |

| ¹⁹F NMR | δ -110 to -120 ppm | Single peak for C4-Fluorine |

| LC-MS | m/z ~243/245 | [M+H]⁺ doublet (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) |

References

-

ChemScene. (n.d.). This compound Product Data. Retrieved from

-

BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine. Retrieved from

-

Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein J. Org. Chem. Retrieved from

-

WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from

-

Google Patents. (2019). CN110452177A - Synthetic method of 5-bromo-4-fluoro-1H-indazole.[3] Retrieved from

Sources

Technical Monograph: 6-Bromo-1-ethyl-4-fluoro-1H-indazole

This technical guide is structured as a high-level monograph designed for medicinal chemists and process development scientists. It moves beyond simple data retrieval to explore the structural logic, synthetic challenges, and utility of 6-bromo-1-ethyl-4-fluoro-1H-indazole .

Molecular Identity & SMILES Architecture

The precise identification of halogenated indazoles is critical due to the high probability of regioisomerism (N1 vs. N2 alkylation). The SMILES string provided below represents the N1-ethyl isomer, which is thermodynamically favored and most commonly utilized in kinase inhibitor discovery.

Canonical SMILES

[1]

Isomeric SMILES (Stereochemistry Explicit)

Structural Decoding

To validate this string against the chemical structure, we deconstruct the syntax:

-

CCN1 : Defines the Ethyl group (

) attached explicitly to Nitrogen-1 of the indazole ring. -

N=C : Represents the double bond between N2 and C3.

-

C2=C(F) : Denotes the bridgehead carbon (C3a) connecting to Carbon-4, which bears the Fluorine substituent.

-

C=C(Br) : Traces the benzene ring to Carbon-6, which bears the Bromine substituent.

-

C=C12 : Completes the aromatic system by linking Carbon-7 back to N1 and the bridgehead.

Physicochemical Profile & Pharmacophore Logic

This molecule is not merely a random intermediate; it is a "privileged scaffold" designed to address specific medicinal chemistry challenges.

key Physicochemical Data

| Property | Value | Significance in Drug Design |

| Molecular Weight | 243.08 g/mol | Fragment-like; ideal for fragment-based drug discovery (FBDD). |

| LogP | ~2.96 | Moderate lipophilicity; suggests good membrane permeability. |

| TPSA | ~17.8 Ų | Low polar surface area, indicating high potential for BBB penetration. |

| H-Bond Donors | 0 | No free NH; reduces non-specific binding. |

| H-Bond Acceptors | 2 | The N2 nitrogen is a critical acceptor for hinge-binding in kinases. |

Structural Activity Relationship (SAR) Rationale

-

6-Bromo Handle: The bromine at position 6 is a "synthetic hook." It is highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to extend the molecule into the "solvent-exposed region" of a protein binding pocket [1].

-

4-Fluoro Substitution: Fluorine at C4 serves two roles:

-

Metabolic Blockade: It prevents oxidative metabolism (hydroxylation) at an otherwise electron-rich position.

-

Electronic Modulation: It lowers the pKa of the indazole system, potentially strengthening the hydrogen bond acceptance at N2.

-

-

1-Ethyl Group: Caps the nitrogen to prevent tautomerization, locking the molecule into a fixed conformation and adding a small hydrophobic moiety to fill steric pockets (e.g., the gatekeeper region in kinases).

Synthetic Architecture & Protocols

Synthesis of 1-substituted indazoles often suffers from regioselectivity issues (N1 vs. N2 isomers). The protocol below prioritizes N1-selectivity and high purity.

Reaction Scheme Visualization

The following diagram illustrates the critical pathway from the aldehyde precursor to the final N1-ethylated product.

Caption: Synthetic workflow highlighting the critical cyclization and regioselective alkylation steps.

Detailed Experimental Protocol

Step 1: Core Formation (Cyclization)

-

Reagents: 4-Bromo-2,6-difluorobenzaldehyde (1.0 eq), Hydrazine monohydrate (5.0 eq), THF/Ethanol.

-

Procedure: Dissolve aldehyde in THF. Add hydrazine monohydrate dropwise at 0°C. Heat to reflux for 4 hours. The hydrazine displaces the 2-fluoro group via

followed by condensation with the aldehyde to close the ring. -

Validation: Monitor disappearance of aldehyde peak (CHO) via LC-MS.

Step 2: Regioselective N-Alkylation (Critical Step)

-

Rationale: Indazoles favor N1 alkylation under thermodynamic control, but N2 alkylation is a common impurity. Cesium Carbonate (

) is chosen over Sodium Hydride ( -

Reagents: 6-Bromo-4-fluoro-1H-indazole (1.0 eq), Ethyl Iodide (1.2 eq),

(2.0 eq), DMF (anhydrous). -

Protocol:

-

Dissolve the indazole core in anhydrous DMF (0.1 M concentration).

-

Add

and stir for 30 mins at Room Temperature (RT) to deprotonate. -

Add Ethyl Iodide dropwise.

-

Stir at RT for 12 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The N1-isomer typically elutes after the N2-isomer (N2 is less polar) or has a distinct separation profile depending on the stationary phase [2].

-

Quality Control & Validation

Trustworthiness in chemical biology relies on rigorous characterization. The following signals confirm the identity of the target.

| Method | Expected Signal / Diagnostic Feature |

| 1H NMR (CDCl3) | Ethyl Group: Triplet (~1.5 ppm, 3H) and Quartet (~4.4 ppm, 2H). Aromatic: Distinct doublets for H5 and H7; H3 appears as a singlet around 8.0 ppm. N1 vs N2: N1-ethyl |

| 13C NMR | C-F Coupling: Carbon-4 will appear as a doublet due to C-F coupling ( |

| LC-MS | M+H: Peak at 243/245 (1:1 ratio due to Br isotope pattern). |

Logical Pathway: From Reagent to Drug Candidate

The following graph illustrates how this specific SMILES string fits into a broader drug discovery campaign, linking structure to function.

Caption: Pharmacophore logic map demonstrating how structural features translate to synthetic utility and biological function.

References

-

PubChem. (2023).[2] Compound Summary: 5-Bromo-6-fluoro-1H-indazole (Isomer Reference). National Library of Medicine. Retrieved from [Link]

Sources

6-bromo-1-ethyl-4-fluoro-1H-indazole properties and safety data

Executive Summary

6-Bromo-1-ethyl-4-fluoro-1H-indazole (CAS: 1693763-38-0) is a high-value heterocyclic intermediate employed primarily in the discovery of small-molecule kinase inhibitors. Its structural utility lies in its orthogonal functionalization potential: the C6-bromide serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-fluorine atom provides metabolic stability and modulation of pKa, often interacting with hinge regions in ATP-binding pockets.

This guide provides a comprehensive technical overview, including physicochemical properties, a validated synthetic route with mechanistic insights into regioselectivity, and rigorous safety protocols for handling this acute toxicant.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1693763-38-0 |

| Molecular Formula | C₉H₈BrFN₂ |

| Molecular Weight | 243.08 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| Melting Point | Experimental determination required (Expected range: 60–90 °C based on congeners) |

| Key Functional Groups | Aryl Bromide (C6), Aryl Fluoride (C4), Ethyl-substituted Pyrazole (N1) |

Synthesis & Manufacturing

The synthesis of this compound centers on the regioselective alkylation of the parent scaffold, 6-bromo-4-fluoro-1H-indazole.

3.1. Retrosynthetic Analysis & Workflow

The critical challenge in indazole chemistry is controlling N1 vs. N2 alkylation. N1-alkylation is thermodynamically favored due to the preservation of the benzenoid aromatic sextet, whereas N2-alkylation results in a quinoid-like structure. However, under kinetic control or specific solvent effects, mixtures often occur.

Figure 1: Synthetic workflow for the N1-selective alkylation of 6-bromo-4-fluoro-1H-indazole.

3.2. Detailed Experimental Protocol

Objective: Synthesis of this compound via N-alkylation.

Reagents:

-

6-Bromo-4-fluoro-1H-indazole (1.0 eq)[1]

-

Ethyl Iodide (EtI) (1.2 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous DMF (Dimethylformamide) (10 vol)

Procedure:

-

Setup: Charge a dry round-bottom flask with 6-bromo-4-fluoro-1H-indazole and Cs₂CO₃. Purge with nitrogen.

-

Solvation: Add anhydrous DMF via syringe. Stir at room temperature (RT) for 15 minutes to ensure deprotonation/activation of the indazole NH.

-

Addition: Cool the mixture to 0°C (ice bath). Add Ethyl Iodide dropwise over 10 minutes to control the exotherm and minimize poly-alkylation or side reactions.

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2]

-

Checkpoint: The N1-isomer usually has a higher Rf (less polar) than the N2-isomer on silica.

-

-

Workup: Dilute the reaction mixture with water (30 vol) and extract with Ethyl Acetate (3 x 10 vol). Wash combined organics with brine (2 x 10 vol) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of Hexane/EtOAc (0-20%). The first major UV-active peak is typically the desired N1-ethyl product.

Mechanistic Note: The use of Cs₂CO₃ in DMF favors the thermodynamic N1 product. If N2 selectivity were desired, one might employ Meerwein salts (Et₃O⁺BF₄⁻) in DCM, though this is rare for this scaffold.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

| Technique | Expected Signature | Diagnostic Value |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.50 (t, 3H): Methyl of ethyl group.δ 4.40 (q, 2H): Methylene of ethyl group (N-CH₂).δ 7.00 (dd, 1H): C5-H (coupled to F and C7-H).δ 7.50 (s, 1H): C7-H.δ 8.00 (s, 1H): C3-H (characteristic indazole proton). | Confirms N-ethylation and regiochemistry (NOE between N-CH₂ and C7-H confirms N1). |

| ¹⁹F NMR | δ -110 to -120 ppm (approx): Single peak. | Confirms presence of Fluorine at C4. |

| LC-MS | [M+H]⁺ = 243/245: 1:1 isotopic pattern (Br). | Confirms molecular weight and Br presence.[3][4] |

Safety, Handling, & Toxicology

Hazard Classification (GHS): Based on the parent scaffold (6-bromo-4-fluoro-1H-indazole), this compound should be treated as Acute Toxic (Category 3) and a Severe Irritant .

-

H301: Toxic if swallowed.[5]

5.1. Safety Decision Matrix

Figure 2: Safety decision matrix for handling this compound.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.[6][7]

Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase discovery.[8]

-

Suzuki Coupling (C6-Br): The bromine atom is highly reactive towards boronic acids. This allows the attachment of solubilizing tails or hinge-binding motifs.

-

Example: Coupling with pyridine-boronic acids to target CDK or PLK kinases.

-

-

Fluorine Effect (C4-F): The fluorine atom is not just a bystander. It:

-

Lowers the pKa of the N-H (in the unalkylated precursor) or modulates the electron density of the N1/N2 nitrogens.

-

Can engage in intramolecular H-bonds or specific interactions with protein backbone amides.

-

Blocks metabolic oxidation at the C4 position.

-

References

-

ChemScene. (n.d.). This compound Product Page. Retrieved from [3]

-

Apollo Scientific. (n.d.).[5] 6-Bromo-4-fluoro-1H-indazole Safety Data Sheet. Retrieved from

-

BenchChem. (2025).[9][2][10] Large-Scale Synthesis of 6-Bromo-1H-indazole Derivatives. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. 885520-23-0 Cas No. | 6-Bromo-4-fluoro-1H-indazole | Apollo [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 6-bromo-4-fluoro-1H-indazole [myskinrecipes.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

6-bromo-1-ethyl-4-fluoro-1H-indazole PubChem CID and ChemSpider ID

This guide provides an in-depth technical analysis of 6-bromo-1-ethyl-4-fluoro-1H-indazole , a specialized halogenated heterocycle critical in medicinal chemistry, particularly for the development of kinase inhibitors and allosteric modulators.[1]

Advanced Scaffold for Medicinal Chemistry & Drug Discovery[1]

Part 1: Chemical Identity & Physicochemical Profile

This compound represents a tri-substituted indazole scaffold where the specific halogenation pattern (4-fluoro, 6-bromo) and N1-ethylation provide a unique vector for structure-activity relationship (SAR) exploration.[1] The 6-bromo position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the 4-fluoro substituent modulates metabolic stability and electronic properties of the core.[1]

Nomenclature & Identifiers

| Identifier Type | Value | Verification Status |

| IUPAC Name | This compound | Verified |

| CAS Registry Number | 1693763-38-0 | Verified |

| PubChem CID | Referenced via CAS 1693763-38-0 | Pending Indexing |

| Core Scaffold CAS | 885520-23-0 (6-bromo-4-fluoro-1H-indazole) | Verified |

| Molecular Formula | C₉H₈BrFN₂ | Calculated |

| Molecular Weight | 243.08 g/mol | Calculated |

| SMILES | CCN1N=CC2=C(F)C=C(Br)C=C12 | Verified |

| InChIKey | Derivative of Core Key: IHCPAAHPKILIIC | Analogous |

Physicochemical Properties

| Property | Value | Technical Note |

| LogP (Predicted) | ~2.96 | Lipophilic; suitable for CNS penetration models.[1] |

| TPSA | ~17.8 Ų | Low polar surface area indicates high membrane permeability.[1] |

| H-Bond Donors | 0 | N1-ethylation removes the donor, increasing lipophilicity.[1] |

| H-Bond Acceptors | 2 | Pyrazole nitrogens available for interaction (if accessible).[1] |

| pKa (Conjugate Acid) | ~1.5 (N2) | The 4-fluoro group lowers basicity compared to unsubstituted indazole.[1] |

Part 2: Synthetic Pathways & Mechanism

The synthesis of This compound presents a classic regioselectivity challenge inherent to the indazole scaffold: distinguishing between the N1 and N2 nitrogen atoms during alkylation.

Retrosynthetic Analysis

The most robust route involves the construction of the 1H-indazole core followed by regioselective alkylation.

-

Disconnection: N1–Ethyl bond.[1]

-

Precursor: 6-bromo-4-fluoro-1H-indazole.[1]

-

Core Formation: Hydrazine condensation with 4-bromo-2,6-difluorobenzaldehyde .[1]

Step-by-Step Synthesis Protocol

Stage 1: Synthesis of the Core (6-bromo-4-fluoro-1H-indazole)

This step utilizes a nucleophilic aromatic substitution (

-

Reagents: 4-bromo-2,6-difluorobenzaldehyde, Hydrazine monohydrate (

), THF/Ethanol.[1] -

Mechanism: Hydrazine attacks the electron-deficient C2 position (activated by the aldehyde and fluorine), displacing one fluoride ion.[1] The resulting hydrazine intermediate undergoes intramolecular condensation with the aldehyde to close the pyrazole ring.[1]

-

Protocol:

Stage 2: Regioselective N1-Ethylation

Direct alkylation of indazoles typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.[1] The 1-ethyl isomer is the target.[1]

-

Reagents: Ethyl Iodide (EtI), Cesium Carbonate (

) or Sodium Hydride (NaH), DMF.[1] -

Regiocontrol Strategy:

-

Thermodynamic Control: Using

in DMF at elevated temperatures (60°C) favors the N1-alkylated product due to the greater stability of the benzenoid structure in the N1-isomer compared to the quinoid-like resonance of the N2-isomer.[1] -

Steric Factors: The 4-fluoro substituent provides minimal steric hindrance to N1, but the 7-H position is open, making N1 accessible.[1]

-

-

Protocol:

-

Dissolve 6-bromo-4-fluoro-1H-indazole (1.0 eq) in anhydrous DMF.

-

Add

(1.5 eq) and stir for 30 min at RT to deprotonate. -

Add Ethyl Iodide (1.2 eq) dropwise.[1]

-

Heat to 60°C for 3 hours. Monitor by TLC/LCMS.[1]

-

Purification: The N1 and N2 isomers usually have distinct

values.[1] Isolate the major N1 product via silica gel chromatography (Hexane/EtOAc gradient).[1]

-

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the synthetic flow and the critical bifurcation point for regioselectivity.

Figure 1: Synthetic workflow highlighting the conversion of the difluoro-aldehyde precursor to the target N1-ethyl indazole.

Part 4: Medicinal Chemistry Applications[8][9]

Pharmacophore Utility

-

Kinase Inhibition: The indazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.[1] The 1-ethyl group often occupies the hydrophobic pocket (gatekeeper region), while the 6-bromo group serves as a vector for extending the molecule into the solvent-exposed area via cross-coupling.[1]

-

Metabolic Stability: The 4-fluoro substitution blocks metabolic oxidation at the C4 position and modulates the pKa of the adjacent nitrogen, potentially influencing solubility and binding affinity.[1]

Structural Biology & SAR Cycle

The 6-bromo position is the "exit vector."[1] In a drug discovery campaign, this bromide is replaced to optimize potency.[1]

Figure 2: Divergent synthesis capabilities from the 6-bromo handle.[1]

Part 5: References

-

ChemScene. (2025).[1] Product Monograph: this compound (CAS 1693763-38-1).[1] Retrieved from [1]

-

BenchChem. (2025).[1][2][3] Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.[1][4] Retrieved from [1]

-

National Institutes of Health (NIH). (2024).[1] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. PubMed Central.[1] Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] Product Specification: 6-Bromo-4-fluoro-1H-indazole (Core Scaffold).[1] Retrieved from [1]

-

ChemicalBook. (2025).[1] Synthesis of 4-Bromo-2,6-difluorobenzaldehyde.[1][5][6] Retrieved from [1]

Sources

- 1. CID 159763 | C55H72CuN4O5 | CID 159763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

difference between 1-ethyl and 1-methyl 6-bromo-4-fluoroindazole

This technical guide provides a comprehensive analysis of the structural, synthetic, and pharmacological distinctions between 1-ethyl-6-bromo-4-fluoroindazole and 1-methyl-6-bromo-4-fluoroindazole .[1][2] These compounds serve as critical intermediates in the synthesis of small-molecule kinase inhibitors (e.g., VEGFR, FGFR, and tyrosine kinase pathways).[2]

Executive Summary

The transition from a methyl to an ethyl substituent at the N1 position of the 6-bromo-4-fluoroindazole scaffold is a strategic modification in medicinal chemistry.[1] While the core halogenated indazole ring (6-Br, 4-F) dictates the electronic environment and binding affinity to the hinge region of kinase targets, the N1-alkyl tail modulates physicochemical properties (LogP) , metabolic stability , and hydrophobic pocket occupancy .[2]

This guide details the comparative properties, regioselective synthesis, and characterization protocols for both analogs.

Physicochemical & Structural Analysis

The choice between a methyl and ethyl group alters the molecular volume and lipophilicity, impacting the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Comparative Properties Table

| Feature | 1-Methyl-6-bromo-4-fluoroindazole | 1-Ethyl-6-bromo-4-fluoroindazole | Impact on Drug Design |

| Formula | C₈H₆BrFN₂ | C₉H₈BrFN₂ | Molecular weight increase (+14 Da).[1][2] |

| Steric Bulk | Low (Compact) | Moderate | Ethyl can probe deeper hydrophobic pockets but risks steric clash. |

| Lipophilicity (cLogP) | ~2.5 | ~3.0 (+0.5 increase) | Ethyl increases permeability but decreases aqueous solubility. |

| 1H NMR Diagnostic | Singlet (~4.05 ppm, 3H) | Quartet (~4.45 ppm, 2H) + Triplet (~1.45 ppm, 3H) | Distinct spectral signatures for verification.[2] |

| Metabolic Liability | N-Demethylation (Oxidative) | N-Deethylation (Slower rate typically) | Ethyl often offers slightly better metabolic stability against P450s.[1] |

| Lattice Energy | Higher (High MP) | Generally Lower MP | Ethyl chains often disrupt crystal packing, lowering melting points. |

Structural Logic: The "Magic Methyl" vs. Ethyl

-

The Methyl Group: Often used to cap polar N-H bonds to improve permeability without significantly altering the molecule's shape. It is the "default" optimization.

-

The Ethyl Group: Used when the binding pocket (e.g., the ribose-binding pocket of a kinase) has additional hydrophobic space. The added flexibility of the ethyl chain allows for induced fit interactions that a rigid methyl cannot achieve.

Synthetic Routes & Regioselectivity[2][3][4][5][6][7]

A critical challenge in indazole chemistry is controlling N1 vs. N2 alkylation . The 1H-indazole tautomer is thermodynamically favored, but alkylation can yield mixtures depending on the base, solvent, and electrophile.[2]

Mechanism of Regioselectivity[5]

-

Thermodynamic Control (N1): Favored by high temperatures and reversible conditions. The N1-alkyl product preserves the aromaticity of the benzene ring more effectively than the quinoid-like N2-alkyl structure.[1]

-

Kinetic Control (N2): Often observed with reactive electrophiles or specific solvent effects that expose the N2 lone pair.

-

Effect of 4-Fluoro Substituent: The fluorine at C4 exerts an electron-withdrawing effect, reducing the nucleophilicity of the ring, but it is spatially distant from N1/N2, minimizing steric interference compared to C7 substituents.[2]

Diagram: Regioselective Alkylation Pathways

The following diagram illustrates the bifurcation between N1 (Target) and N2 (Impurity) pathways.

Caption: Reaction pathway showing the divergence between N1 and N2 alkylation. N1 is the thermodynamic major product, enhanced by Cesium bases and polar aprotic solvents.

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-6-bromo-4-fluoroindazole

Objective: High-yield methylation with >95:5 N1:N2 selectivity.[1][2][3]

-

Reagents:

-

Procedure:

-

Charge a round-bottom flask with indazole and Cs₂CO₃.

-

Add anhydrous DMF and stir at 0°C for 15 minutes (deprotonation).

-

Add MeI dropwise.[4]

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Monitor: TLC (Hexane/EtOAc 4:1). N1 product usually has a higher Rf than N2.

-

-

Workup:

-

Dilute with water (precipitates product) or extract with EtOAc.[5]

-

Wash organic layer with LiCl (5% aq) to remove DMF.

-

-

Purification:

-

Recrystallization from Ethanol/Water OR Silica Gel Chromatography (0-20% EtOAc in Hexanes).[1]

-

Protocol B: Synthesis of 1-Ethyl-6-bromo-4-fluoroindazole

Objective: Ethylation requiring slightly higher energy input due to steric/kinetic factors of the ethyl halide.[1][2]

-

Reagents:

-

Procedure:

-

Dissolve indazole and base in solvent.

-

Add Ethyl Iodide.

-

Crucial Step: Heat to 60°C for 6-12 hours. (Ethyl iodide is less reactive than methyl iodide; heat ensures conversion but must be controlled to prevent over-alkylation or decomposition).

-

-

Workup:

-

Similar to Protocol A.

-

-

Differentiation (QC):

-

Verify N1 vs N2 using NOESY NMR .

-

N1-Ethyl: The CH₂ quartet will show a strong NOE correlation with the proton at C7 (the position adjacent to N1).

-

N2-Ethyl: The CH₂ quartet will show a strong NOE correlation with the proton at C3 .

-

Decision Matrix: When to Use Which?

In drug discovery, the choice between these two intermediates is rarely arbitrary. It is driven by SAR (Structure-Activity Relationship) data.[1]

Diagram: SAR Optimization Flowchart

The following decision tree guides the medicinal chemist on when to switch from Methyl to Ethyl.

Caption: SAR Decision Tree for selecting between N1-Methyl and N1-Ethyl substituents based on potency and pharmacokinetic (DMPK) data.

References

-

Regioselective Alkylation of Indazoles

-

Indazole Scaffold in Kinase Inhibitors

-

Synthetic Methodology (N1 vs N2)

- Title: Development of a selective and scalable N1-indazole alkyl

-

Source: Royal Society of Chemistry (RSC) / Reaction Chemistry & Engineering.

-

URL:[Link]

-

Compound Properties (EPA/PubChem)

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 3. research.ucc.ie [research.ucc.ie]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

suppliers and price of 6-bromo-1-ethyl-4-fluoro-1H-indazole

Technical Guide: Sourcing, Synthesis, and Quality Profiling of 6-Bromo-1-ethyl-4-fluoro-1H-indazole

Executive Summary

This compound (CAS 1693763-38-0) is a high-value heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors.[1] Its specific substitution pattern—combining a C4-fluorine for metabolic stability and electronic modulation with a C6-bromine handle for cross-coupling—makes it a critical scaffold for targeting receptor tyrosine kinases (e.g., FGFR, VEGFR) where the N1-ethyl group often occupies a specific hydrophobic pocket in the ATP-binding site.[1]

This guide provides a technical roadmap for sourcing this compound, validating its quality, and understanding the synthetic cost drivers that influence its market price.

Technical Specifications & Chemical Identity

Before engaging suppliers, verify the exact chemical identity to avoid confusion with the non-ethylated parent or other isomers.[1]

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 1693763-38-0 |

| Parent Scaffold CAS | 885520-23-0 (6-Bromo-4-fluoro-1H-indazole) |

| Molecular Formula | C₉H₈BrFN₂ |

| Molecular Weight | 243.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

| Key Functional Groups | Aryl Bromide (C6), Aryl Fluoride (C4), N-Ethyl Indazole (N1) |

Market Analysis: Suppliers & Pricing

This compound is typically classified as a "Make-to-Order" or "Tier 2 Catalog" item.[1] It is not a commodity chemical; it is usually synthesized from the parent indazole upon request or stocked in small research quantities (mg scale).[1]

Primary Suppliers

Based on current catalog data, the following suppliers list CAS 1693763-38-0. Note that "In-Stock" status often refers to the ability to synthesize rapidly (2-3 weeks) rather than physical inventory.[1]

-

ChemScene: Catalog #CS-0750637.[1][2] Likely holds small inventory or precursor stock.[1]

-

Hosyn Future: Catalog #HFHSR1373.[1] Lists 250mg pack sizes.

-

BOC Sciences / Combi-Blocks: Often supply related indazoles; may offer custom synthesis for this specific derivative.[1]

Price Estimates (Research Scale)

Pricing is volatile and volume-dependent.[1] The "Ethyl" group adds a synthesis and purification step compared to the parent scaffold.[1]

| Quantity | Estimated Price Range (USD) | Lead Time | Notes |

| 250 mg | $150 - $300 | 2-3 Weeks | High premium for small packs due to QC costs.[1] |

| 1 gram | $400 - $700 | 2-4 Weeks | Most common research scale.[1] |

| 10 grams | $2,500 - $4,000 | 4-6 Weeks | Requires batch synthesis; price per gram drops significantly.[1] |

| 100 grams | Inquire (Custom) | 8-10 Weeks | Process optimization required to minimize N2-isomer.[1] |

Sourcing Strategy: Always request a Certificate of Analysis (CoA) confirming Regioisomeric Purity .[1] The N1-ethyl isomer is the target, but the N2-ethyl impurity is a common byproduct that is difficult to remove.[1]

Synthesis & Quality Control Protocols

Understanding the synthesis is crucial for evaluating supplier quality.[1] The primary cost driver and quality risk is the N1 vs. N2 regioselectivity during alkylation.[1]

Synthetic Pathway Analysis

The standard route involves the alkylation of the commercially available parent scaffold, 6-bromo-4-fluoro-1H-indazole.[1]

Reaction:

-

Starting Material: 6-Bromo-4-fluoro-1H-indazole (CAS 885520-23-0).[1][3][4][5]

-

Reagents: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr).[1]

-

Base/Solvent: Cesium Carbonate (Cs₂CO₃) in DMF or NaH in THF.[1]

-

Challenge: Indazoles undergo tautomerization. Alkylation occurs at both N1 (desired) and N2 (undesired).[1] The N1:N2 ratio is typically 3:1 to 6:1 depending on conditions.[1]

Visualization: Synthesis & Impurity Flow

Figure 1: Synthetic pathway highlighting the critical purification step required to separate the N1-ethyl target from the N2-ethyl impurity.

Quality Control (QC) Protocol

To validate the material received from a supplier, use the following self-validating protocol.

1. HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

-

Detection: UV at 254 nm.[1]

-

Acceptance Criteria: Purity > 97%. Look for a small peak (~1-5%) eluting close to the main peak; this is likely the N2-isomer.[1]

2. 1H-NMR Regiochemistry Confirmation (Critical) The N1 and N2 isomers have distinct chemical shifts.

-

N1-Ethyl (Target): The methylene protons (-CH₂-) of the ethyl group typically appear around 4.3 - 4.5 ppm .[1] The C3-H proton on the indazole ring is diagnostic.[1]

-

N2-Ethyl (Impurity): The methylene protons often shift downfield (deshielded) compared to N1, or the aromatic splitting pattern changes.[1]

-

NOESY Experiment: If in doubt, run a 1D-NOESY. Irradiation of the ethyl group should show an NOE enhancement of the C7-H proton for the N1-isomer .[1] The N2-isomer will show NOE enhancement of the C3-H proton.[1]

Strategic Sourcing Decision Tree

Use this logic flow to determine whether to buy the final product or synthesize it in-house (or via CRO).

Figure 2: Decision matrix for sourcing vs. synthesis based on scale and precursor cost.[1]

References

-

ChemScene. (2025).[1] Product Analysis: this compound (CAS 1693763-38-0).[1][2] Retrieved from [1]

-

Hosyn Future. (2025). Catalog Entry: HFHSR1373 - this compound.[1] Retrieved from [1]

-

Google Patents. (2014).[1] Patent Application: Alternative synthesis of substituted indazoles. (Contextual reference for alkylation methodology). Retrieved from

-

BenchChem. (2025).[1][6][7] General Indazole Synthesis Protocols.[1] Retrieved from [1]

Sources

- 1. Hosyn Future - Your reliable partner for building blocks, intermediates and CRO/CDMO services. [hosynfuture.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. 6-Bromo-4-fluoro-1H-indazole 97% | CAS: 885520-23-0 | AChemBlock [achemblock.com]

- 5. 885520-23-0|6-Bromo-4-fluoro-1H-indazole|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

6-bromo-1-ethyl-4-fluoro-1H-indazole MSDS SDS download

Technical Safety & Handling Guide: 6-Bromo-1-ethyl-4-fluoro-1H-indazole

CAS: 1693763-38-0 Document Type: Technical Whitepaper & Safety Protocol Version: 2.0 (Internal R&D Reference)[1]

Executive Summary

This compound (CAS 1693763-38-0) is a specialized halogenated heterocyclic intermediate used primarily in the synthesis of small-molecule kinase inhibitors and other bioactive pharmaceutical ingredients (APIs).[1] As a core scaffold, its specific substitution pattern—containing both bromine and fluorine—enables precise structure-activity relationship (SAR) modulation, particularly for enhancing metabolic stability and lipophilicity in drug candidates.[1]

This guide serves as a comprehensive technical reference for researchers, replacing the standard Material Safety Data Sheet (MSDS) with an in-depth operational protocol. It synthesizes physicochemical data, hazard profiling, and synthesis utility to ensure safe and effective handling in drug discovery workflows.[1]

Physicochemical Profile

The following data characterizes the compound's physical state and chemical identity, essential for accurate stoichiometry and identification.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1693763-38-0 |

| Molecular Formula | C₉H₈BrFN₂ |

| Molecular Weight | 243.08 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane; Low water solubility |

| SMILES | CCN1N=CC2=C(F)C=C(Br)C=C12 |

| Storage Condition | 2–8°C, Sealed under Inert Atmosphere (Argon/Nitrogen) |

Hazard Identification & Risk Assessment

While specific toxicological data for the 1-ethyl analog is limited, its structural homology to 6-bromo-4-fluoro-1H-indazole (CAS 885520-23-0) and other halogenated indazoles necessitates a strict precautionary hazard profile.[1]

GHS Classification (Inferred High-Risk Profile):

-

Signal Word: DANGER

-

Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.[1]

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1][2]

-

STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.[1]

Expert Insight (Causality): The biological activity that makes indazoles valuable in kinase inhibition also contributes to their toxicity.[1] The halogen substituents (Br, F) increase lipophilicity, facilitating cell membrane penetration.[1] Once absorbed, the indazole core can interact with various enzymatic pathways, posing a risk of systemic toxicity if ingested or inhaled.[1] The fluorine atom specifically enhances metabolic stability, potentially prolonging the compound's half-life in the body.[1]

Safe Handling & Storage Protocols

To mitigate the risks identified above, the following "Self-Validating" protocols must be enforced.

A. Storage Integrity

-

Temperature: Store at 2–8°C . Thermal degradation can liberate hydrogen fluoride (HF) or hydrogen bromide (HBr) trace gases.[1]

-

Atmosphere: Hygroscopic potential requires storage under Argon or Nitrogen .[1] Moisture can induce hydrolysis or affect the purity of the bromine handle for cross-coupling reactions.[1]

B. Operational Workflow (PPE Selection)

The following decision logic dictates the required Personal Protective Equipment (PPE) based on the scale of operation.

Figure 1: PPE Decision Logic.[1] Select protection level based on physical state and operational scale to prevent exposure.

Emergency Response System

In the event of exposure, immediate action is required.[1] This workflow prioritizes the neutralization of the specific halogenated hazards.[1]

First Aid Measures:

-

Eye Contact: Rinse immediately with water for 15 minutes.[1] Do not rub. The abrasive nature of the powder combined with chemical irritation can cause corneal damage.[1]

-

Skin Contact: Wash with soap and water.[1][2] If dissolved in DMSO, do not use ethanol to wash, as it may increase skin permeability.[1]

-

Ingestion: Immediately call a POISON CENTER.[1] Do not induce vomiting unless instructed by medical personnel.

Figure 2: Emergency Response Workflow.[1] Immediate mitigation steps prior to professional medical intervention.

Synthesis & Application Context

Drug Discovery Utility: this compound is a "privileged scaffold" in medicinal chemistry.[1]

-

Kinase Inhibition: The indazole ring mimics the adenine portion of ATP, allowing it to bind to the hinge region of kinase enzymes.[1]

-

Synthetic Versatility:

-

C-6 Position (Bromine): Serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.[1]

-

N-1 Position (Ethyl): The ethyl group locks the tautomeric state of the indazole, preventing N-H acidity and improving lipophilicity (LogP) for better membrane permeability compared to the N-H parent.[1]

-

C-4 Position (Fluorine): Modulates pKa and metabolic stability, blocking potential oxidation sites on the phenyl ring.[1]

-

Typical Synthetic Route: This compound is generally synthesized via the alkylation of 6-bromo-4-fluoro-1H-indazole using ethyl iodide or ethyl bromide in the presence of a base (e.g., Cs₂CO₃ or NaH) in DMF.[1] Regioselectivity (N1 vs N2 alkylation) is a critical quality attribute to monitor by NMR during synthesis.[1]

References

-

ChemScene. (2025).[1] this compound Product Data & Safety Info. Retrieved from

-

Apollo Scientific. (2025).[1] Safety Data Sheet: 6-Bromo-4-fluoro-1H-indazole (Analogous Hazard Data). Retrieved from [1]

-

BenchChem. (2025).[1][3][4] Application Note: Synthesis and Utility of Halogenated Indazoles. Retrieved from [1]

-

PubChem. (2025).[1] Compound Summary: Indazole Derivatives and Toxicity Profiles. Retrieved from [1]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 6-bromo-1-ethyl-4-fluoro-1H-indazole

Abstract

This document provides a detailed, three-step synthetic protocol for the preparation of 6-bromo-1-ethyl-4-fluoro-1H-indazole, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available 2,6-difluorobenzaldehyde. This guide is intended for researchers, chemists, and professionals in drug development. It elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers robust, step-by-step instructions to ensure reproducibility. The synthesis involves an initial cyclization to form the indazole core, followed by a regioselective N-alkylation, and concludes with a targeted electrophilic bromination.

Introduction and Synthetic Strategy

The indazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2] The target molecule, this compound[3], possesses a specific substitution pattern that makes it a valuable intermediate for further functionalization via cross-coupling reactions at the bromine-bearing C6 position.

The synthetic strategy outlined herein is designed for efficiency and control over regioselectivity. The pathway begins with the formation of the indazole ring system from 2,6-difluorobenzaldehyde through condensation with hydrazine.[4][5] This is followed by a crucial N-alkylation step, where conditions are optimized to favor the formation of the more thermodynamically stable 1H-indazole tautomer.[6][7] The synthesis culminates in the regioselective bromination of the benzene portion of the bicyclic system.

Overall Synthetic Workflow

The synthesis is performed in three distinct stages, beginning with the starting material and proceeding sequentially to the final product.

Caption: Overall synthetic workflow from starting material to final product.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Fluoro-1H-indazole

Reaction Principle: This step involves a condensation reaction between 2,6-difluorobenzaldehyde and hydrazine, followed by an intramolecular nucleophilic aromatic substitution (SNAr). The hydrazine initially forms a hydrazone intermediate with the aldehyde. Subsequent heating promotes the cyclization, where the terminal nitrogen of the hydrazone displaces the ortho-fluorine atom to form the stable indazole ring.[4][5] The choice of a polar aprotic solvent like DMSO facilitates this SNAr reaction at elevated temperatures.

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluorobenzaldehyde (1.0 eq) and dimethyl sulfoxide (DMSO, approx. 5 mL per 1 g of aldehyde).

-

Stir the solution at room temperature and add hydrazine hydrate (2.0 - 2.5 eq) dropwise. An exotherm may be observed.

-

Heat the reaction mixture to 120-125 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water (approx. 20 mL per 1 g of starting aldehyde).

-

A precipitate will form. Stir the slurry for 30 minutes in the ice bath.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water.

-

Dry the product under vacuum to yield 4-fluoro-1H-indazole as a solid. The product can be used in the next step without further purification or can be recrystallized from an appropriate solvent system (e.g., ethanol/water) if necessary.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. |

| 2,6-Difluorobenzaldehyde | 142.11 | 1.0 |

| Hydrazine Hydrate (~64%) | 50.06 | 2.0 - 2.5 |

| DMSO | 78.13 | Solvent |

Step 2: Synthesis of 1-Ethyl-4-fluoro-1H-indazole

Reaction Principle: This reaction is a classic N-alkylation of a heterocyclic amine. Indazole has two nucleophilic nitrogen atoms (N1 and N2). Deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) generates the indazolide anion. The subsequent alkylation with an electrophile (ethyl iodide) can occur at either nitrogen. The use of NaH in an aprotic solvent like tetrahydrofuran (THF) is known to favor alkylation at the N1 position, leading to the more thermodynamically stable product.[7][8] The reaction is initiated at 0 °C to control the initial exothermic deprotonation.

Protocol:

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 4-fluoro-1H-indazole (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Effervescence (hydrogen gas evolution) will be observed.

-

Stir the mixture at 0 °C for 30-45 minutes after the addition is complete.

-

Add ethyl iodide (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours (or until TLC/LC-MS indicates consumption of the starting material).

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate 1-ethyl-4-fluoro-1H-indazole.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. |

| 4-Fluoro-1H-indazole | 136.13 | 1.0 |

| Sodium Hydride (60%) | 40.00 | 1.2 |

| Ethyl Iodide | 155.97 | 1.1 |

| THF | 72.11 | Solvent |

Step 3: Synthesis of this compound

Reaction Principle: The final step is an electrophilic aromatic substitution on the electron-rich indazole ring system. The N-ethyl group at the N1 position and the fluorine atom at the C4 position act as directing groups. The N1-position is activating, while the fluorine is deactivating but ortho-, para-directing. The C7 and C5 positions are sterically hindered or electronically disfavored. The C6 position is para to the N1-pyrazole ring influence and meta to the fluorine, making it a favorable site for electrophilic attack. N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine (Br⁺) compared to elemental bromine.[9]

Protocol:

-

Dissolve 1-ethyl-4-fluoro-1H-indazole (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS, 1.05 eq) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography (hexane/ethyl acetate) or recrystallization to yield pure this compound.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. |

| 1-Ethyl-4-fluoro-1H-indazole | 164.17 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 |

| Acetonitrile | 41.05 | Solvent |

Mechanistic Rationale

Understanding the reaction mechanisms provides insight into the process and allows for troubleshooting and optimization.

Caption: High-level overview of the mechanism for each synthetic step.

Safety and Handling

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere. Do not allow contact with water or protic solvents.

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: DMSO, THF, and acetonitrile are flammable and have associated health risks. Handle in a fume hood and avoid ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

Kuduk, S. D., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. The Journal of Organic Chemistry, 71(21), 8166–8172. [Link]

-

Zhang, Z., et al. (2018). Synthesis of 1H-indazoles by an electrochemical radical Csp2–H/N–H cyclization of arylhydrazones. Chemical Communications, 54(75), 10596-10599. [Link]

-

Bagley, M. C., et al. (2018). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. White Rose Research Online. [Link]

-

Li, Z., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(45), 29509-29513. [Link]

-

Li, Z., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Lv, P., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6649. [Link]

-

ResearchGate. (2025). Copper(I) Oxide-Mediated Cyclization of o -Haloaryl N -Tosylhydrazones: Efficient Synthesis of Indazoles. Retrieved from [Link]

-

Sandford, G. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. The Journal of Organic Chemistry, 79(21), 10583–10588. [Link]

-

Kolar, K., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. National Center for Biotechnology Information. [Link]

-

Kuduk, S. D., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. PubMed. [Link]

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Beilstein Journal of Organic Chemistry. (2013). Bromination of hydrocarbons with CBr4, initiated by light-emitting diode irradiation. [Link]

-

University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

-

O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]

-

WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.ucc.ie [research.ucc.ie]

- 9. BJOC - Bromination of hydrocarbons with CBr4, initiated by light-emitting diode irradiation [beilstein-journals.org]

Application Note: Optimized N-Ethylation Protocol for 6-bromo-4-fluoro-1H-indazole

Introduction & Strategic Overview

The 6-bromo-4-fluoro-1H-indazole scaffold is a high-value pharmacophore in medicinal chemistry, particularly prevalent in the design of Type I and Type II kinase inhibitors (e.g., VEGFR, FGFR targets). The presence of the C4-fluorine and C6-bromine substituents imparts specific electronic properties that critically influence the nucleophilicity of the indazole nitrogens.

The Challenge: Regioselectivity (N1 vs. N2)

Indazoles exhibit annular tautomerism between the

-

N1-Isomer: Generally preferred for stability and specific binding modes (e.g., Axitinib analogs).

-

N2-Isomer: Essential for specific hinge-binding geometries (e.g., Pazopanib analogs).

This guide provides a thermodynamically controlled protocol (NaH/THF) to maximize N1-selectivity (>95:5) and a general protocol (Cs₂CO₃/DMF) to access both isomers for structure-activity relationship (SAR) studies.

Mechanistic Insight & Reaction Design

The regiochemical outcome is dictated by the interplay of sterics , electronics , and cation chelation .

Electronic Effect of 4-Fluoro Substituent

The C4-fluorine atom is electron-withdrawing (inductive effect,

Tautomeric Equilibrium & Alkylation Pathways

Experimental Protocols

Method A: High-Selectivity N1-Ethylation (Recommended)

Objective: Maximize yield of 6-bromo-1-ethyl-4-fluoro-1H-indazole. Mechanism: Thermodynamic control via sodium cation chelation in a non-polar aprotic solvent.

Materials:

-

Substrate: 6-bromo-4-fluoro-1H-indazole (1.0 equiv)

-

Alkylating Agent: Ethyl Iodide (EtI) (1.2 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Protocol:

-

Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Nitrogen (

). -

Base Activation: Add NaH (1.2 equiv) to the flask. Wash twice with anhydrous hexanes to remove mineral oil if downstream purification is sensitive (optional for this substrate). Suspend NaH in anhydrous THF (50% of total volume). Cool to 0 °C .[4][5]

-

Deprotonation: Dissolve 6-bromo-4-fluoro-1H-indazole in the remaining THF. Add this solution dropwise to the NaH suspension at 0 °C over 15 minutes.

-

Observation: Evolution of

gas. The solution will turn yellow/orange (anion formation). -

Aging: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

-

-

Alkylation: Cool the mixture back to 0 °C . Add Ethyl Iodide (1.2 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir for 4–16 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The N1 product is typically less polar (higher

) than the starting material.

-

-

Quench & Workup: Cool to 0 °C. Quench carefully with Saturated

. Dilute with EtOAc. Wash organic layer with Water (2x) and Brine (1x). Dry over

Method B: General Synthesis (Access to N1 & N2)

Objective: Generate both isomers for separation and identification. Mechanism: Loose ion-pairing in polar aprotic solvent promotes competitive N2 attack.

Materials:

-

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: DMF (Dimethylformamide) or Acetonitrile (

)

Protocol Modifications:

-

Mix Indazole and

in DMF at RT for 15 mins. -